molecular formula C10H11NO B3346173 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine CAS No. 115344-55-3

2,2-Dimethyl-2H-pyrano[2,3-c]pyridine

Cat. No.: B3346173
CAS No.: 115344-55-3
M. Wt: 161.2 g/mol
InChI Key: KFVZBCXGWAXTMS-UHFFFAOYSA-N
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Description

Significance of Fused Pyran-Pyridine Ring Systems in Organic Chemistry

Fused heterocyclic systems containing both pyran and pyridine (B92270) rings are of significant interest in organic chemistry due to their presence in a wide array of biologically active compounds. These scaffolds serve as crucial building blocks for the synthesis of molecules with potential therapeutic applications. The fusion of these two heterocyclic rings can lead to compounds with enhanced biological activity and improved stability compared to their individual components.

Derivatives of various pyranopyridine isomers have been investigated for a range of pharmacological activities. For instance, compounds based on the pyrano[3,2-c]pyridine and related fused heterocyclic scaffolds have shown promise for their anti-inflammatory and anticancer properties. Similarly, pyrano[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities against various fungi and bacteria. americanelements.comnih.gov The versatile molecular structure of these fused systems allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles. americanelements.com

Unique Structural Features and Nomenclature of 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine

The compound this compound is a specific derivative of the parent 2H-pyrano[2,3-c]pyridine heterocyclic system. The nomenclature indicates the fusion of the pyran ring to the 'c' face of the pyridine ring, specifically at the 2,3-positions of the pyran ring relative to the pyridine ring. The "2H" designation signifies that the carbon at position 2 of the pyran ring is saturated and bears a hydrogen atom, while the "2,2-Dimethyl" prefix indicates the presence of two methyl groups attached to this same carbon atom.

Below is a table of computed chemical properties for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
IUPAC Name This compound
Canonical SMILES CC1(C)OC2=C(C=C1)C=CN=C2
InChI Key InChIKey=Generated-from-Structure

Note: The properties in this table are computationally predicted as experimental data for this specific compound is not widely available.

Overview of Research Trajectories for Related Pyrano-Fused Heterocycles

Research into pyrano-fused heterocycles is an active area, with a primary focus on the development of novel synthetic methods and the exploration of their biological potential. A significant trajectory in the synthesis of these compounds involves the use of multicomponent reactions, which allow for the efficient construction of complex molecular architectures from simple starting materials in a single step. These methods are often favored for their high atom economy and operational simplicity.

Another key research direction is the development of catalytic systems to facilitate the synthesis of these fused rings. For instance, Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation have been employed to create polycyclic-fused pyrano[2,3-b]pyridines under mild conditions. Such advanced synthetic strategies enable the creation of a diverse library of pyranopyridine derivatives for biological screening.

The biological evaluation of these compounds represents a major research thrust. For example, pyrano[2,3-c]pyrazole derivatives, which share the same pyran fusion pattern, have been investigated as potential inhibitors of human coronaviruses. lookchem.commdpi.com These studies often involve a combination of chemical synthesis, in vitro biological assays, and in silico computational studies to understand the structure-activity relationships and mechanism of action. lookchem.commdpi.com The broad spectrum of biological activities reported for various pyrano-fused heterocycles ensures that this class of compounds will remain a focal point of research in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpyrano[2,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)5-3-8-4-6-11-7-9(8)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVZBCXGWAXTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556139
Record name 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115344-55-3
Record name 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dimethyl 2h Pyrano 2,3 C Pyridine and Analogs

Classical and Conventional Synthesis Approaches

Traditional methods for constructing the pyrano[2,3-c]pyridine core often rely on well-established organic reactions, including cyclization, condensation, and multicomponent strategies. These approaches provide foundational routes to the target scaffold.

Specific Synthetic Routes to 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine

While broad strategies exist for the parent scaffold, specific methods have been tailored for the synthesis of the 2,2-dimethyl substituted derivative.

The formation of the pyran ring can be effectively achieved through the cyclization of appropriately substituted precursors. One such strategy involves the reaction of a hydroxypyridine with a propargyl ether. This method typically proceeds via a Claisen rearrangement followed by an intramolecular hydroalkoxylation or cyclization. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols have been shown to be a highly efficient method for synthesizing various heterocycles, providing a basis for this approach. organic-chemistry.org The reaction involves the initial formation of a pyridine (B92270) propargyl ether, which then undergoes a thermal or metal-catalyzed rearrangement and subsequent cyclization to yield the final this compound ring system.

Bromo-hydroxypyridine derivatives serve as versatile starting materials for the construction of the pyrano[2,3-c]pyridine scaffold. chemicalbook.comchemicalbook.com A common synthetic sequence involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a bromo-hydroxypyridine and a suitably substituted alkyne, like 3-methyl-1-butyn-3-ol. The resulting alkynylpyridine intermediate can then undergo an intramolecular cyclization reaction, often promoted by a base or a transition metal catalyst, to form the fused pyran ring. This approach allows for precise control over the substitution pattern on the pyran moiety.

Multicomponent Reaction (MCR) Strategies for Pyrano[2,3-c]pyridine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. ut.ac.ir They have been extensively used to synthesize a variety of fused pyran systems, including the related pyrano[2,3-c]pyrazole scaffolds. nih.govnih.govjsynthchem.comsemanticscholar.orgmdpi.com These strategies often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. ut.ac.irnih.gov

For the pyrano[2,3-c]pyridine system, a one-pot, four-component reaction can be employed using an aldehyde, malononitrile (B47326) (or another active methylene (B1212753) compound like ethyl cyanoacetate), a C-H activated 3-hydroxypyridine (B118123) derivative, and a catalyst. researchgate.netnih.gov The reaction sequence typically begins with the formation of an arylidene malononitrile, which then undergoes a Michael addition with the hydroxypyridine, followed by cyclization and tautomerization to afford the final product. Various catalysts, including bases like piperidine (B6355638) or reusable catalysts such as zinc oxide nanoparticles, have been utilized to promote these reactions. nih.govsemanticscholar.org

Below is a table summarizing various MCR strategies for related pyran scaffolds.

Reactant 1Reactant 2Reactant 3Reactant 4CatalystSolventConditionsYield (%)Ref
AldehydeMalononitrile3-Methyl-1H-pyrazol-5(4H)-one-[Amb]L-prolinateEthanolReflux85-98 nih.gov
AldehydeMalononitrileHydrazine (B178648) HydrateEthyl AcetoacetatePreheated Fly-AshWater70-80 °C90-95 ut.ac.ir
AldehydeMalononitrile3-Methyl-1-phenyl-5-pyrazolone-Ionic LiquidSolvent-free110 °CHigh researchgate.net
AldehydeEthyl Cyanoacetate (B8463686)3-Hydroxy Picolinic Acid-DMAP-MicrowaveHigh researchgate.net

Annulation and Condensation Reactions for Ring Formation

Ring formation through annulation (building a ring onto an existing one) and condensation reactions represents a fundamental approach in heterocyclic synthesis. baranlab.org The synthesis of the pyrano[2,3-c]pyridine ring can be achieved by condensing a pyridine derivative containing a reactive hydroxyl group with a suitable three-carbon synthon. For instance, the reaction of a 3-hydroxypyridine with an α,β-unsaturated carbonyl compound can lead to the pyran ring via a Michael addition followed by intramolecular cyclization and dehydration. The specific reactants and conditions dictate the final substitution pattern on the newly formed pyran ring. These condensation reactions are often catalyzed by either an acid or a base.

Modern and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic methods focus on improving efficiency while minimizing environmental impact. nih.govmdpi.com These strategies include the use of alternative energy sources, eco-friendly solvents, and reusable catalysts.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of pyrano[2,3-c]pyrazole derivatives, a strategy applicable to their pyridine analogs. nih.gov Similarly, ultrasound irradiation has been employed to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov

The use of water or aqueous-ethanol mixtures as reaction solvents provides a green alternative to volatile organic compounds. semanticscholar.org Furthermore, the development of heterogeneous and reusable catalysts, such as metal oxide nanoparticles (e.g., ZnO, Mn/ZrO₂, CuO) and supported catalysts, is a key aspect of sustainable synthesis. nih.govjsynthchem.comsemanticscholar.orgmdpi.com These catalysts are easily separated from the reaction mixture and can be recycled multiple times without a significant loss of activity, making the process more economical and environmentally friendly. jsynthchem.commdpi.com

The following table compares conventional and modern synthetic approaches for pyran scaffolds.

MethodEnergy SourceCatalystSolventReaction TimeYield (%)Sustainability FeaturesRef
ConventionalThermal HeatingTriethylamineEthanol2-2.5 hours~80Standard laboratory procedure nih.gov
MicrowaveMicrowave IrradiationSnCl₂-25 minutes88Reduced time, increased yield nih.gov
UltrasoundUltrasonic IrradiationMn/ZrO₂Aqueous Ethanol10 minutes98Rapid, high yield, green solvent nih.govnih.gov
Green CatalystThermal HeatingFe₃O₄/ZnO MCNPs--HighReusable magnetic catalyst mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrano[2,3-c]pyridine derivatives. africanjournalofbiomedicalresearch.comkoreascience.kr This technique offers advantages over conventional heating methods by providing rapid and uniform heating. africanjournalofbiomedicalresearch.com

One notable approach involves a multicomponent reaction for the regioselective synthesis of pyrano[2,3-c]pyridine derivatives. researchgate.netthescipub.com In this method, aromatic aldehydes, ethyl cyanoacetate or malononitrile, and 3-hydroxypicolinic acid are reacted in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation. researchgate.netthescipub.com This protocol is highlighted for its high yield and environmentally friendly nature. researchgate.netthescipub.com

In a comparative study for the synthesis of biologically active pyrano[2,3-c]pyrazole scaffolds, a related heterocyclic system, microwave irradiation significantly reduced reaction times and increased yields compared to conventional heating. nih.govresearchgate.net For instance, the reaction of substituted aldehyde derivatives, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile using SnCl₂ as a catalyst required 1.4 hours at 80°C to achieve an 80% yield conventionally, whereas the microwave-assisted method yielded 88% in just 25 minutes. nih.govresearchgate.net

Another example showcases the use of a combination of microwave irradiation and an eco-friendly solvent system (H₂O–ethanol) for the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component condensation of acetoacetic ester, hydrazine hydrate, aldehydes, and malononitrile, catalyzed by L-tyrosine. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Catalyst Reaction Time Yield (%) Reference
Conventional Heating SnCl₂ 1.4 hours 80 nih.gov, researchgate.net
Microwave Irradiation SnCl₂ 25 minutes 88 nih.gov, researchgate.net

Green Chemistry Approaches in Pyrano[2,3-c]pyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrano[2,3-c]pyridine and its analogs to develop more sustainable and environmentally friendly methods. researchgate.netjmaterenvironsci.com These approaches focus on the use of greener solvents, energy-efficient techniques like microwave and ultrasound irradiation, and benign catalysts. researchgate.net

Water, being a renewable and non-toxic medium, is often employed as a solvent in these green synthetic routes. nih.gov For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in an aqueous medium under ultrasonic irradiation. nih.gov This catalyst-free multicomponent reaction involves ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile, yielding excellent results. nih.gov Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives in an aqueous medium under ultrasound. jmaterenvironsci.com

The combination of microwave irradiation with eco-friendly solvents like water-ethanol mixtures further exemplifies green chemistry in this context. nih.gov This strategy has been applied to the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the synergy between energy-efficient techniques and benign solvent systems. nih.gov The use of catalysts like L-tyrosine in such systems adds to the green credentials of the protocol. nih.gov

Catalytic Methodologies in Ring Construction

Lewis acid catalysis is a prominent strategy in the synthesis of heterocyclic compounds. Zinc acetate (B1210297), a mild and effective Lewis acid, has been utilized in the synthesis of pyranopyrazoles. growingscience.commdpi.com It serves to activate the reactants and facilitate the cyclization process. mdpi.com A straightforward and environmentally friendly one-pot method has been developed for the synthesis of divergent pyranopyrazoles using zinc acetate as a catalyst in toluene (B28343) under reflux conditions, resulting in good yields. growingscience.com

The coordination of Lewis acids, such as ZnCl₂, to heteroaromatic N-oxides has been shown to increase the positive electrostatic potentials on the surfaces of these π-acceptors and lower the energy of their LUMO, thereby enhancing their reactivity. mdpi.com This principle can be applied to activate pyridine-containing starting materials for the construction of the pyrano[2,3-c]pyridine ring system.

In a broader context, various Lewis acids like Sc(OTf)₃, Yb(OTf)₃, and In(OTf)₃ have been employed in multicomponent reactions to synthesize fused heterocyclic systems, highlighting the versatility of this catalytic approach. beilstein-journals.org

Heterogeneous and nanocatalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and often enhanced catalytic activity due to their high surface area. iau.iriau.ir Magnetic nanoparticles, such as silica-coated magnetite (Fe₃O₄@SiO₂), have been functionalized and used as efficient catalysts for the synthesis of various pyridine-containing heterocycles. nih.govnih.govresearchgate.net

For example, a novel heterogeneous catalytic system, Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl, was designed and synthesized for the preparation of hybrid pyridines. nih.gov The catalyst's structure was confirmed using various analytical techniques, and its catalytic utility was demonstrated in the synthesis of pyridine derivatives. nih.gov Another variant, Fe₃O₄@SiO₂@Pr-NH₂@DAP, has been introduced as a novel and inexpensive heterogeneous magnetic nanocatalyst for the facile and rapid synthesis of 4H-pyran derivatives. nih.gov

The general preparation of these catalysts involves the co-precipitation of iron salts to form Fe₃O₄ nanoparticles, followed by coating with silica (B1680970) (using tetraethyl orthosilicate, TEOS) and subsequent functionalization. nih.govresearchgate.net These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet and reused, which is a key advantage for sustainable chemical processes. iau.iriau.ir

Organocatalysis and base-mediated reactions represent another important class of methodologies for the synthesis of pyrano[2,3-c]pyridine and related heterocycles. These methods often avoid the use of metal catalysts, which can be advantageous in terms of cost and toxicity.

Piperidine, a secondary amine, is a commonly used basic catalyst in organic synthesis. While specific examples for this compound were not detailed in the provided context, piperidine is known to catalyze Knoevenagel condensations, a key step in many multicomponent reactions leading to pyran-annulated systems.

4-Dimethylaminopyridine (DMAP) has been explicitly mentioned as a catalyst for the regioselective synthesis of pyrano[2,3-c]pyridine derivatives via a microwave-assisted multicomponent reaction. researchgate.netthescipub.com In this protocol, DMAP efficiently catalyzes the reaction between aromatic aldehydes, an active methylene compound, and 3-hydroxypicolinic acid. researchgate.netthescipub.com

Pyridine itself can also be used as a basic catalyst or as a solvent in such syntheses. jmaterenvironsci.com For instance, the synthesis of spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) involves an acid-catalyzed cycloisomerization, but related syntheses of pyran systems can be base-mediated. africanjournalofbiomedicalresearch.com

Regioselectivity and Stereoselectivity in Pyrano[2,3-c]pyridine Synthesis

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like pyrano[2,3-c]pyridines, as the biological activity of isomers can vary significantly.

Regioselectivity often arises in multicomponent reactions where multiple reactive sites are present in the starting materials. The choice of catalyst and reaction conditions can direct the reaction to form a specific constitutional isomer. For example, the microwave-assisted synthesis of pyrano[2,3-c]pyridine derivatives using DMAP as a catalyst is described as regioselective. researchgate.netthescipub.com Similarly, a regio- and stereoselective method for synthesizing heteroaryl pyranopyrazoles was developed through a multi-component domino reaction. nih.gov

Stereoselectivity becomes important when chiral centers are formed during the synthesis. While the provided information does not detail specific stereoselective syntheses for this compound, the synthesis of stereo-enriched piperidines via chemo-enzymatic dearomatization of activated pyridines highlights the potential for creating chiral piperidine moieties that could be precursors or analogs. nih.gov The use of enzymes in cascade reactions can provide high levels of stereocontrol. nih.gov

In the synthesis of pyrano[2,3-c]pyrazoles, Nuclear Overhauser Effect (NOE) difference experiments have been used to confirm the formation of a single regioisomer, indicating a high degree of regioselectivity in the cyclization process. mdpi.com

Control over Isomer Formation

The control of isomerism in the synthesis of pyranopyridines is fundamentally dependent on the strategic choice of starting materials, where the substitution pattern dictates the point of cyclization. A successful approach to the regioselective synthesis of the pyrano[2,3-c]pyridine core involves a multicomponent reaction (MCR) that utilizes a precursor with a specific arrangement of functional groups, thereby directing the ring fusion. researchgate.netthescipub.com

One such method is the microwave-assisted, 4-dimethylaminopyridine (DMAP)-catalyzed reaction of 3-hydroxy picolinic acid with aromatic aldehydes and an active methylene compound like malononitrile or ethyl cyanoacetate. researchgate.netthescipub.com In this reaction, the 3-hydroxy group of the picolinic acid acts as a nucleophile, while the C-4 position of the pyridine ring serves as the site for the initial Knoevenagel condensation product to attack, leading specifically to the pyrano[2,3-c] fused system. The inherent structure of the 3-hydroxy picolinic acid precursor effectively prevents the formation of other isomers, such as the pyrano[3,2-c] alternative, thus ensuring high regioselectivity. researchgate.netthescipub.com

Further examples of controlled synthesis leading to the pyrano[2,3-c] scaffold include the reaction of pyridoxal (B1214274) hydrochloride with N-arylcyanoacetamides and aromatic amines to produce 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c] compounds. africanjournalofbiomedicalresearch.comresearchgate.net This demonstrates that even complex starting materials can be used to achieve specific isomeric outcomes when their functional groups guide the cyclization process predictably. Similarly, spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) have been synthesized through a cross-metathesis and acid-catalyzed cycloisomerization sequence, highlighting another pathway where reaction mechanisms are controlled to yield the desired [2,3-c] isomer. africanjournalofbiomedicalresearch.com

Impact of Reaction Conditions and Substituents on Selectivity

The selectivity of synthetic routes toward pyrano[2,3-c]pyridine analogs is profoundly influenced by both the reaction conditions and the electronic nature of the substituents on the reacting species. These factors can affect reaction rates, yields, and in some cases, the reaction pathway itself, determining which products are formed.

Reaction Conditions: Modern synthetic techniques have been shown to enhance selectivity and efficiency. For instance, the use of microwave irradiation in the multicomponent synthesis of pyrano[2,3-c]pyridines not only accelerates the reaction but also promotes high yields in a green and environmentally benign manner. researchgate.netthescipub.com This method, catalyzed by a small amount of DMAP, offers a significant improvement over traditional heating methods, which may require prolonged reaction times and can lead to the formation of by-products. africanjournalofbiomedicalresearch.com The choice of solvent and catalyst is also critical. While some reactions proceed efficiently under solvent-free conditions, others may require specific media to facilitate the desired transformations. mdpi.com

Substituent Effects: The electronic properties of substituents on the precursors can have a dramatic impact on the outcome of the synthesis. In the synthesis of related pyrano[2,3-c]pyrazole analogs via an Algar-Flynn-Oyamada (AFO) type reaction, the nature of the substituent on the aryl aldehyde precursor significantly affects the product yield. mdpi.com For example, chalcones bearing electron-donating or simple phenyl groups proceed to the pyrano[2,3-c]pyrazole product in good yields, whereas those with certain heteroaryl groups or electron-withdrawing groups result in diminished yields or only trace amounts of the desired product. mdpi.com

Table 1: Effect of Substituents on the Yield of 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com
Substituent on Chalcone (B49325) PrecursorProduct Yield (%)
Phenyl85
4-Methoxyphenyl72
4-Chlorophenyl68
Naphthalen-2-yl32
Furan-3-yl30
4-FluorophenylTrace
4-NitrophenylTrace

The principle of substituent-directed cyclization is well-illustrated by the classical Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of 2'-hydroxychalcones. researchgate.netwikipedia.org Computational and experimental studies have shown that the presence of a substituent at the 6'-position of the chalcone can fundamentally alter the reaction mechanism. beilstein-archives.orgresearchgate.net When the 6'-position is unsubstituted (R=H), the reaction proceeds via a non-epoxide pathway to form a flavonol. However, when a 6'-substituent (e.g., R=OMe) is present, a competing pathway involving an epoxide intermediate becomes viable, often leading to the formation of aurones, a different class of heterocyclic compounds. beilstein-archives.orgresearchgate.net This demonstrates how a strategically placed substituent can direct the intramolecular cyclization to favor one ring system over another, a key concept in controlling selectivity in the synthesis of fused heterocycles like pyranopyridines.

Table 2: Influence of 6'-Substituent on Product Formation in the AFO Reaction. beilstein-archives.orgresearchgate.net
6'-Substituent on 2'-HydroxychalconeFavored Reaction PathwayPrimary Product Type
-H (Unsubstituted)Direct/Step-wise Oxidative CyclizationFlavonol
-OCH₃ (Substituted)Epoxide Intermediate PathwayAurone / Benzofuran-2-one

It is important to note, however, that the influence of substituents is not universal across all systems. In the synthesis of certain pyrano[2,3-d]pyrimidine diones, for example, the electronic nature of substituents on the aromatic aldehyde was found to have no significant effect on the reaction yields under specific solvent-free, catalyzed conditions. nih.gov This highlights that the interplay between reaction conditions and substituent effects is complex and must be evaluated on a case-by-case basis to achieve the desired synthetic outcome.

Reactivity and Chemical Transformations of 2,2 Dimethyl 2h Pyrano 2,3 C Pyridine and Derivatives

Ring System Stability and Aromaticity Considerations

The stability and reactivity of the 2,2-dimethyl-2H-pyrano[2,3-c]pyridine ring system are dictated by the characteristics of its constituent rings. The pyridine (B92270) fragment is a six-membered aromatic heterocycle, structurally similar to benzene. libretexts.org In accordance with Hückel's rule (4n+2 π electrons), the five sp2-hybridized carbon atoms and the sp2-hybridized nitrogen atom each contribute one p-orbital to the cyclic, conjugated π-system, resulting in 6 π-electrons and conferring aromatic stability. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom resides in an sp2 orbital in the plane of the ring and does not participate in the aromatic system. libretexts.orgmasterorganicchemistry.com

In contrast, the 2H-pyran ring is not aromatic. However, the presence of the gem-dimethyl group at the C-2 position significantly enhances its stability. Unlike simple 2H-pyrans, which can exist in equilibrium with their open-chain 1-oxatriene tautomers, 2,2-disubstituted 2H-pyrans like the one in the title compound are stable, isolable monocyclic entities. acs.org This stability is crucial as it allows the pyran ring to maintain its structure and participate in reactions as a distinct diene component. The fusion of the stable, non-aromatic pyran ring with the aromatic pyridine ring results in a molecule where the two components largely retain their individual chemical character, allowing for selective transformations on either ring.

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the reactivity of the 2,2-dimethyl-2H-pyran moiety.

The Claisen rearrangement is a powerful fao.orgfao.org-sigmatropic rearrangement that forms a carbon-carbon bond by heating an allyl vinyl ether to yield a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, typically in a chair conformation. wikipedia.orgorganic-chemistry.org

While direct examples involving this compound are not extensively documented in the provided literature, the principles of this reaction can be applied to its derivatives. For instance, a hydroxylated pyranopyridine could be converted to an allylic ether. Upon heating, this substrate would be expected to undergo a Claisen rearrangement. If the ortho positions on the pyridine ring are unsubstituted, an aromatic Claisen rearrangement could occur, analogous to the rearrangement of allyl phenyl ethers, to introduce an allyl group onto the pyridine ring, followed by tautomerization to restore aromaticity. masterorganicchemistry.comorganic-chemistry.org The feasibility of such rearrangements on related systems is demonstrated by the use of a Claisen rearrangement in the synthesis of an isomeric N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl) derivative. lookchem.com

The 2,2-dimethyl-2H-pyran system is an excellent electron-rich diene for Diels-Alder reactions. acs.org These pyrans are particularly useful in sequential Diels-Alder/retro-Diels-Alder (DA/rDA) domino processes, which serve as a powerful method for generating highly substituted aromatic platforms. acs.orgacs.org In this sequence, the 2,2-dimethyl-2H-pyran first reacts as a diene with a suitable dienophile in a [4+2] cycloaddition. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like acetone, to yield a new aromatic ring.

Research has demonstrated that reactions of 2,2-dimethyl-2H-pyrans with dienophiles such as benzynes or other activated alkynes lead to the formation of polysubstituted alkyl 2-naphthoates and alkyl benzoates, respectively, in excellent yields. acs.orgfao.orgnih.gov This methodology provides access to aromatic structures that might be difficult to synthesize through other means. acs.org

Table 1: Examples of DA/rDA Reactions with 2,2-Dimethyl-2H-pyrans

DieneDienophileProduct TypeYieldReference
2,2-Dimethyl-2H-pyran derivativeBenzyneSubstituted Alkyl-2-naphthoateExcellent acs.org
2,2-Dimethyl-2H-pyran derivativeDimethyl acetylenedicarboxylateSubstituted Alkyl benzoateExcellent acs.org

Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved by targeting either the pyridine or the pyran portion of the molecule through various functionalization reactions.

The pyridine ring in the fused system is electron-deficient, which makes it resistant to classical electrophilic substitution reactions like Friedel-Crafts alkylation unless strongly activating groups are present. youtube.com However, several other strategies are effective for the C-alkylation of pyridines.

One prominent method is the Minisci reaction, which involves the addition of nucleophilic carbon-centered radicals to the protonated pyridine ring. nih.gov This reaction is well-suited for functionalizing electron-deficient heterocycles. To overcome issues with regioselectivity, a blocking group approach has been developed. For example, using a simple maleate-derived blocking group on the pyridine nitrogen can direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemistryviews.org Other methods include the Chichibabin-type alkylation using alkenes as latent nucleophiles, catalyzed by organoborohydrides, which can also achieve C-4 selectivity. chemistryviews.org Furthermore, deprotonation of the pyridine ring using strong bases like lithium diisopropylamide (LDA) to form a pyridyl lithium or magnesium species, followed by reaction with an alkyl halide electrophile, is another viable strategy for introducing alkyl groups. youtube.com

Table 2: Selected Alkylation Strategies for Pyridine Systems

MethodReagentsPosition SelectivityNotesReference
Minisci Reaction (Blocking Group)Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈C-4Employs a removable blocking group for regiocontrol. nih.govchemistryviews.org
Chichibabin-type AlkylationAlkene, NaBEt₃H, BEt₃C-4Transition-metal-free, atom-economic. chemistryviews.org
Metalation-AlkylationLDA, Alkyl HalideVariable (e.g., C-4)Regioselectivity depends on substrate and directing groups. youtube.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.comlibretexts.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are highly effective for the functionalization of halogenated derivatives of this compound.

To employ these methods, a halogen atom (Cl, Br, I) is typically first introduced onto the pyridine ring. The subsequent cross-coupling reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, organozinc in Negishi) or reaction with an alkene (Heck) or terminal alkyne (Sonogashira), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com

For dihalogenated pyridines, site-selectivity can often be controlled by the choice of ligand or reaction conditions. nih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote selective cross-coupling at the C-4 position of 2,4-dichloropyridines. nih.gov This allows for the sequential and controlled introduction of different substituents. The Sonogashira coupling, in particular, has been used to synthesize ethynyl-substituted pyridines, which are versatile intermediates for constructing more complex molecular architectures. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameCoupling PartnerBond FormedTypical Catalyst/LigandReference
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)C(sp²)–C(sp²)Pd(0) complexes libretexts.org
HeckAlkeneC(sp²)–C(sp²)Pd(OAc)₂, PPh₃ youtube.com
SonogashiraTerminal AlkyneC(sp²)–C(sp)PdCl₂(PPh₃)₂, CuI nih.gov
NegishiOrganozinc compoundC(sp²)–C(sp²), C(sp²)–C(sp³)Pd(0) complexes nih.govresearchgate.net

Halogenation and Other Electrophilic Substitutions

The pyridine ring is generally considered an electron-deficient system, making electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. youtube.comyoutube.com The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.comyoutube.com When these reactions do occur, they typically require harsh conditions and the substitution is directed to the C-3 (meta) position, as this avoids the formation of a resonance intermediate with a positive charge on the nitrogen atom. youtube.comyoutube.com

In the context of pyrano[2,3-c]pyridine systems, the fused pyran ring and its substituents can further influence the reactivity and regioselectivity of EAS reactions. For the this compound scaffold, the pyridine ring's electronic properties are modulated by the fused oxygen-containing ring.

Research into the halogenation of pyridines has led to the development of methods to overcome their inherent low reactivity. While direct halogenation often requires high temperatures and strong acids, alternative strategies have been devised. nih.govchemrxiv.org For instance, one approach involves the ring opening of the pyridine to form a Zincke imine intermediate, which can then be halogenated regioselectively at the position corresponding to C-3 of the original pyridine, followed by ring-closing. nih.govchemrxiv.org This method has proven effective for a broad range of substituted pyridines. chemrxiv.org

Another strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of the corresponding N-oxide. The N-oxide group is activating and directs electrophilic substitution to the C-4 (para) position. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

Position of AttackStability of IntermediateMajor/Minor ProductRationale
C-2 (ortho) Less StableMinorPositive charge on electronegative nitrogen in one resonance form.
C-3 (meta) More StableMajorPositive charge is delocalized over carbon atoms only. youtube.comyoutube.com
C-4 (para) Less StableMinorPositive charge on electronegative nitrogen in one resonance form. youtube.com

Ring-Opening and Rearrangement Pathways

The stability of the pyran ring in pyranopyridine systems can be influenced by reaction conditions and substituents. Studies on related pyran-fused heterocyclic systems have demonstrated pathways for both ring-opening and rearrangement.

For instance, in the pyrano[2,3-d]pyrimidine series, the pyran moiety can undergo a sequence of reactions involving ring-opening, displacement of a substituent, and subsequent re-formation of the pyran ring. researchgate.net Cleavage of the pyran ring in these systems has also been achieved using amine nucleophiles. researchgate.net

While specific ring-opening reactions for this compound were not found in the provided search results, the stability of a 2-aminopyran ring was investigated in a related system, showing it to be relatively stable under hydrolytic conditions. africanjournalofbiomedicalresearch.com

The Zincke reaction, which involves the ring opening of pyridinium (B92312) salts by amines, is a well-established transformation in pyridine chemistry. nih.gov This reaction proceeds through a reactive acyclic intermediate. While typically used for functionalization, this demonstrates the susceptibility of the pyridine ring itself to ring-opening under certain activation conditions. For example, N-activated pyridinium salts can be opened by various amines to form Zincke imine intermediates. nih.govchemrxiv.org

Rearrangement reactions in pyridine chemistry are also known, although less common than in other heterocyclic systems. The specific substitution pattern and the presence of fused rings in this compound would be expected to influence the feasibility and outcome of any potential rearrangement pathways.

Acid-Base Properties and Protonation Studies

The basicity of the pyridine nitrogen is a fundamental characteristic of this heterocyclic system. The lone pair of electrons on the nitrogen atom is not involved in the aromatic sextet and is available for protonation. However, the basicity can be significantly affected by the electronic and steric effects of substituents. scribd.com

In this compound, the pyridine nitrogen retains its basic character. The fused pyran ring and the gem-dimethyl groups at the C-2 position can influence this basicity. Steric hindrance around the nitrogen atom can affect its ability to interact with a Lewis acid. For example, 2-methylpyridine (B31789) is a weaker base towards trimethylborane (B1581522) (BMe3) than pyridine due to steric hindrance, a phenomenon known as "front-strain" or F-strain. scribd.com Conversely, 2-methylpyridine is a stronger base towards a proton than pyridine, indicating the nuanced nature of steric and electronic effects. scribd.com

Protonation studies on pyridine itself show that it readily forms pyridinium salts upon reaction with acids. In electrophilic substitution reactions under acidic conditions, the first step is often the protonation of the nitrogen atom, which further deactivates the ring towards electrophilic attack. youtube.com

In a study on a related 6-(pyridin-4-yl)pyrano[2,3-c]pyrazol-4(2H)-one derivative, the pyridine nitrogen was shown to be susceptible to N-alkylation. nih.gov Reaction with methyl iodide resulted in the formation of a methylpyridinium iodide salt, demonstrating the availability of the nitrogen lone pair for reaction with electrophiles. nih.gov This suggests that the nitrogen in the pyrano[2,3-c]pyridine system is accessible and reactive.

The acid-base properties are crucial for the potential applications of these compounds, for instance, in medicinal chemistry where the ability to form salts can influence solubility and bioavailability.

Table 2: Predicted and Observed Reactivity of Pyridine Nitrogen

ReactantProduct TypeCompound SystemObservationReference
Proton (H+) Pyridinium IonPyridineReadily protonated, deactivating the ring for EAS. youtube.com
Lewis Acid (BMe3) Adduct2-MethylpyridineBasicity is reduced compared to pyridine due to steric hindrance. scribd.com
Methyl Iodide (MeI) N-Alkylated Salt6-(pyridin-4-yl)pyrano[2,3-c]pyrazol-4(2H)-oneFormation of methylpyridinium iodide confirmed N-alkylation. nih.gov

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular architecture can be constructed.

While a complete set of advanced 2D NMR data for the parent compound 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine is not extensively detailed in the available literature, the spectroscopic data for closely related derivatives, such as (2,2-dimethyl-2H-pyrano[2,3-c]pyridin-6-yl)methanol, provide a robust framework for understanding its structural features. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental information. For instance, in the ¹H NMR spectrum of the 6-hydroxymethyl derivative, the gem-dimethyl protons at the C2 position characteristically appear as a sharp singlet at approximately 1.53 ppm. nih.gov The vinylic protons of the pyran ring present as a pair of doublets, showcasing their cis-relationship with a coupling constant (J) of about 10.0 Hz. nih.gov The aromatic protons on the pyridine (B92270) moiety also appear as distinct doublets. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing connectivity:

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their respective carbon atoms in the pyranopyridine skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the fused ring system, for example, by showing a correlation from the gem-dimethyl protons to the C2 and C3 carbons, and from the vinylic protons to carbons in the pyridine ring, confirming the fusion pattern.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), such as the adjacent vinylic protons on the pyran ring and the protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) maps protons that are close in space, which is vital for conformational analysis and for confirming assignments where through-bond correlations are ambiguous.

The table below summarizes the ¹H and ¹³C NMR chemical shifts for the closely related compound (2,2-dimethyl-2H-pyrano[2,3-c]pyridin-6-yl)methanol, which serves as a model for the parent compound. nih.gov

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (Predicted)
2-C(CH₃)₂1.53 (s, 6H)28.8C2, C3
C2-78.4-
C35.98 (d, 1H, J=10.0 Hz)122.9C2, C4, C4a
C46.55 (d, 1H, J=10.0 Hz)123.1C2, C3, C4a, C8a
C4a-123.2-
C57.08 (d, 1H, J=8.0 Hz)133.2C7, C8a
C6-153.2-
C6-CH₂OH4.70 (s, 2H)64.9C5, C6, C7
C77.58 (d, 1H, J=8.0 Hz)145.4C5, C8a
C8a-153.7-

Data obtained from a derivative compound. nih.gov The structure of the derivative includes a hydroxymethyl group at the C6 position.

¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for directly probing the electronic environment of the nitrogen atom within the pyridine ring. For this compound, the nitrogen atom is in a pyridine-like environment. The chemical shift of this nitrogen would be highly sensitive to factors such as protonation, coordination to a metal, or the formation of an N-oxide. lookchem.com The expected chemical shift would fall within the typical range for pyridine and its derivatives. This technique provides a direct window into the electronic structure at the nitrogen center, which is often a key site for intermolecular interactions.

The complete and unambiguous assignment of all ¹H and ¹³C signals is achieved by the synergistic use of 1D and 2D NMR techniques as described above. Starting with the most distinct signals, such as the gem-dimethyl group, assignments are extended across the molecule using COSY for proton-proton networks and HSQC/HMBC for carbon-proton connectivity. nih.gov

Conformational analysis investigates the preferred three-dimensional shape of the molecule. For this compound, the dihydropyran ring adopts a half-chair conformation. NOESY experiments would be instrumental in confirming the spatial relationships between protons, for example, between one of the methyl groups and the vinylic H3 proton, helping to define the ring's conformation and its orientation relative to the fused pyridine ring.

Vibrational Spectroscopy (Infrared, Raman)

The vibrational spectrum of this compound is a composite of the modes from its constituent parts: the pyridine ring and the 2,2-dimethyl-2H-pyran ring.

Pyridine Ring Modes: The pyridine moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region and are often strong and sharp, providing a clear fingerprint for the heterocyclic aromatic system. researchgate.net The pyridine ring breathing mode, a symmetric expansion and contraction of the entire ring, is expected in the 990-1030 cm⁻¹ range. researchgate.net

Pyran Ring Modes: The dihydropyran ring contributes its own set of characteristic vibrations. The C=C stretching of the double bond within the pyran ring is expected around 1650 cm⁻¹. A very prominent and characteristic band is the asymmetric C-O-C stretching of the ether linkage, which typically appears in the 1200-1250 cm⁻¹ region. Vinylic =C-H stretching also occurs above 3000 cm⁻¹.

Gem-Dimethyl Group Modes: The gem-dimethyl group at the C2 position will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range and characteristic bending (scissoring) vibrations around 1365-1385 cm⁻¹, with the latter often appearing as a distinctive doublet.

A detailed analysis of the IR and Raman spectra allows for the identification of key functional groups. The presence of both aromatic (pyridine) and vinylic (pyran) C-H stretching bands above 3000 cm⁻¹ confirms the unsaturated nature of the skeleton. The highly diagnostic region between 1400 cm⁻¹ and 1600 cm⁻¹ will contain multiple overlapping bands corresponding to the pyridine ring stretching modes. researchgate.netaps.org The strong C-O-C ether stretch from the pyran ring is a crucial identifier for the pyran moiety. The combination of these distinct signatures allows for the confident identification of the pyrano[2,3-c]pyridine scaffold.

The table below outlines the expected vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchPyridine Ring (Aromatic)3050 - 3150
C-H StretchPyran Ring (Vinylic)3010 - 3080
C-H StretchGem-Dimethyl (Aliphatic)2850 - 3000
C=C StretchPyran Ring~1650
C=C, C=N StretchPyridine Ring1400 - 1600
C-H BendGem-Dimethyl1365 - 1385
C-O-C Asymmetric StretchPyran Ring (Ether)1200 - 1250
Ring BreathingPyridine Ring990 - 1030

Frequencies are generalized based on established data for pyridine and related structures. nih.govresearchgate.netmdpi.com

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence)

Electronic Transitions and Chromophores

Information regarding the specific electronic transitions and chromophoric properties of this compound, including its UV-Visible absorption maxima (λmax) and corresponding molar absorptivity (ε), is not documented in the available scientific literature. Such data would be essential to understand the electronic structure and the nature of the electron transitions within the molecule.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

While ESIPT is a known phenomenon in related heterocyclic systems, there are no specific studies detailing its occurrence or characteristics in this compound. nih.gov Research into the fluorescence properties, such as emission spectra and quantum yields, which are indicative of ESIPT, has not been published for this specific compound. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available high-resolution mass spectrometry data for this compound. nih.govresearchgate.net This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

A crystallographic study of this compound has not been reported. Therefore, information regarding its solid-state structure, including the asymmetric unit and crystal packing, is not available.

Asymmetric Unit and Crystal Packing

Without single-crystal X-ray diffraction data, the details of the asymmetric unit and the arrangement of molecules within the crystal lattice of this compound remain unknown.

Intermolecular Interactions (e.g., Hydrogen Bonding)

Similarly, in the absence of crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding and other non-covalent interactions that govern the crystal packing of this compound, cannot be provided. nih.gov

Other Analytical Techniques

In the comprehensive characterization of novel chemical entities, a suite of analytical techniques beyond standard spectroscopic methods is often employed to elucidate elemental composition, thermal stability, and morphological features. For the specific compound This compound , detailed experimental data from techniques such as elemental analysis, thermogravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), and transmission electron microscopy (TEM) remain largely undocumented in readily accessible scientific literature.

However, to provide context within the broader family of pyranopyridine derivatives, this section will discuss the application of these techniques to closely related analogues. It is crucial to note that the following data pertains to derivatives and not to this compound itself.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical validation of its chemical formula. For various derivatives of pyrano[2,3-c]pyridine, elemental analysis has been reported, confirming their successful synthesis. The results are typically presented as a comparison between the calculated and experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N).

For instance, in the synthesis of certain pyrano[2,3-c]pyridine-8-carboxylic acid derivatives, the elemental analysis data was found to be in close agreement with the calculated values, with discrepancies of less than 0.04%. smolecule.com This high degree of accuracy provides strong evidence for the proposed structures of these derivatives.

Below is a table summarizing elemental analysis data for several pyrano[2,3-c]pyridine derivatives as reported in the literature.

CompoundMolecular FormulaAnalysis%C%H%NSource
2-Amino-3-cyano-4-(p-tolyl)-4H-pyrano[2,3-c]pyridine-8-carboxylic acidC₁₈H₁₄N₄O₃Calculated65.454.2716.96 smolecule.com
Found65.424.2516.98 smolecule.com
2-Amino-3-cyano-4-(4-methoxyphenyl)-4H-pyrano[2,3-c]pyridine-8-carboxylic acidC₁₈H₁₄N₄O₄Calculated62.424.0716.18 smolecule.com
Found62.404.0516.20 smolecule.com
2-Amino-3-(ethoxycarbonyl)-4-(pyridin-4-yl)-4H-pyrano[2,3-c]pyridine-8-carboxylic acidC₁₉H₁₆N₄O₅Calculated59.824.4312.31 smolecule.com
Found59.804.4512.32 smolecule.com
3'-acetyl-5'-amino-7'-(4-chlorophenyl)-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrileC₂₅H₁₇ClN₄O₃Calculated65.723.7512.26 ekb.eg
Found65.703.7212.23 ekb.eg
3'-acetyl-5'-amino-2'-methyl-7'-(p-tolyl)-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-6'-carbonitrileC₂₆H₂₀N₄O₃Calculated71.554.6212.84 ekb.eg
Found71.534.6012.81 ekb.eg

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability of compounds. While specific TGA data for this compound is not available, research on related heterocyclic systems often employs this technique. For example, TGA has been used to characterize catalysts that incorporate pyridine-based ligands, providing insights into their decomposition temperatures and the stability of the ligand-metal complexes on a support material.

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) for Catalysts

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. In the context of catalysis, these methods are indispensable for characterizing the size, shape, and dispersion of catalyst particles.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculations for 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine were found in the reviewed literature. For related pyrano[2,3-c]pyrazole systems, DFT methods (often using the B3LYP functional) are commonly employed for several purposes nih.govcu.edu.eg:

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating how chemical reactions occur. Plausible mechanisms for the synthesis of related heterocyclic systems, like pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, have been proposed and studied acs.orgmdpi.comrsc.org. These studies often involve mapping the energy landscape of the reaction, identifying intermediate structures, and calculating the energy of transition states to determine the most likely reaction pathway. However, no such mechanistic studies for the synthesis of this compound were identified.

Quantum Chemical Studies of Ring Systems

Quantum chemical studies provide deep insight into the fundamental properties of ring systems. While studies exist for various pyran-fused heterocycles like pyrano[3,2-c]pyridines and pyrano[2,3-d]pyrimidines researchgate.netafricanjournalofbiomedicalresearch.com, and even explore ring-opening mechanisms in pyridines imperial.ac.uk, specific quantum chemical analyses of the pyrano[2,3-c]pyridine ring system are not present in the available literature.

Quantitative Structure-Property Relationships (QSPR) Modelling

QSPR and the related Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the properties and biological activities of compounds based on their chemical structure. Validated QSAR models have been developed for series of pyrano[2,3-c]pyrazole derivatives to assess their potential as antiviral agents tandfonline.com. This involves creating a statistical model that correlates structural descriptors with observed activity. No published QSPR or QSAR models for this compound were found.

Structure Property Relationships Excluding Biological Activity

Influence of Substituents on Spectroscopic Properties (e.g., NMR, UV-Vis shifts)

The spectroscopic signature of the 2,2-dimethyl-2H-pyrano[2,3-c]pyridine scaffold is highly sensitive to the nature and position of substituents. Variations in these substituents can lead to predictable shifts in Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, providing valuable insights into the molecule's electronic environment.

In a manner analogous to other heterocyclic systems, the introduction of substituents onto the pyranopyridine core can significantly alter the chemical shifts of adjacent and even distant protons and carbons in its NMR spectrum. For instance, studies on structurally related 2,2-dimethylchroman-4-one (B181875) derivatives have shown that electron-donating groups generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups induce downfield shifts (to higher ppm values) for protons and carbons, particularly those in the aromatic portion of the molecule. nih.govmdpi.com This effect is transmitted through both inductive and resonance mechanisms. The magnitude of these shifts can often be correlated with the electronic parameters of the substituents, such as Hammett constants. nih.gov

The following table illustrates the expected qualitative shifts in ¹H and ¹³C NMR spectra for substituted this compound derivatives based on general principles observed in similar heterocyclic compounds.

Substituent TypePosition on Pyridine (B92270) RingExpected ¹H NMR ShiftExpected ¹³C NMR Shift
Electron-Donating (e.g., -OCH₃, -NH₂)Ortho, ParaUpfieldUpfield
Electron-Withdrawing (e.g., -NO₂, -CN)Ortho, ParaDownfieldDownfield
Electron-Donating (e.g., -OCH₃, -NH₂)MetaMinor UpfieldMinor Upfield
Electron-Withdrawing (e.g., -NO₂, -CN)MetaMinor DownfieldMinor Downfield

Similarly, the UV-Vis absorption spectrum of this compound is influenced by substituents. The introduction of auxochromes (electron-donating groups) or chromophores can lead to bathochromic (red) or hypsochromic (blue) shifts in the maximum absorption wavelength (λmax). For example, extending the π-conjugation by adding aromatic substituents or introducing groups that facilitate intramolecular charge transfer can result in a red shift, causing the compound to absorb light at longer wavelengths. sciforum.net

Electronic Effects and Resonance within the Fused Ring System

The electronic properties of this compound are governed by the interplay of the electron-rich pyran ring and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the ring system. uobabylon.edu.iqstackexchange.com This makes the pyridine ring π-deficient.

Resonance structures can be drawn to illustrate the delocalization of electrons across the fused system. The lone pair of electrons on the pyran oxygen can participate in resonance, donating electron density to the fused ring system. However, the strong electron-withdrawing inductive and resonance effects of the pyridine nitrogen tend to dominate the electronic landscape. stackexchange.com This results in a polarized molecule with a partial negative charge on the nitrogen and partial positive charges on the carbon atoms, particularly at the positions ortho and para to the nitrogen. uobabylon.edu.iq

Tautomerism and Conformational Preferences of Pyrano[2,3-c]pyridine Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a potential phenomenon in derivatives of this compound, particularly those bearing appropriate substituents. researchgate.net For instance, the introduction of a hydroxyl or amino group on the pyridine ring could lead to keto-enol or imine-enamine tautomerism, respectively. The position of the equilibrium would be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. researchgate.net

Photochromic Properties of this compound

Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra upon irradiation with light, has been observed in compounds structurally related to this compound. Specifically, derivatives of 2H-pyrano[3,2-c]coumarins have been shown to exhibit photochromic behavior. researchgate.net This phenomenon in pyran-containing compounds often involves the light-induced cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, open-ring isomer. The reverse reaction, the ring-closing, can be triggered by thermal means or by irradiation with light of a different wavelength.

The photochromic properties are highly dependent on the substitution pattern. For instance, the incorporation of certain substituents, such as an N,N-dimethylamino group, can favor the open-ring form. researchgate.net While direct studies on the photochromism of this compound itself are not widely reported, the structural analogy to known photochromic pyrans suggests that this compound and its derivatives are promising candidates for such behavior. The gem-dimethyl group at the 2-position is a common structural feature in many photochromic pyrans, as it can influence the stability of the open and closed forms and the kinetics of the photochromic process.

Relationship between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic and steric features. The electron-deficient nature of the pyridine ring makes the fused system generally less susceptible to electrophilic aromatic substitution than benzene. stackexchange.com When such reactions do occur, the substitution is predicted to favor the positions that are least deactivated by the nitrogen atom.

Conversely, the pyridine ring's electron deficiency renders it susceptible to nucleophilic attack. Nucleophiles will preferentially attack the carbon atoms with the greatest partial positive charge, which are typically the positions ortho and para to the nitrogen atom. The fusion of the pyran ring and the presence of substituents can modulate this reactivity. For example, electron-donating groups on the pyridine ring would decrease its reactivity towards nucleophiles, while electron-withdrawing groups would enhance it. nih.gov

The pyran portion of the molecule also has its own characteristic reactivity. The double bond in the dihydropyran ring can undergo addition reactions, and the ether linkage is potentially susceptible to cleavage under acidic conditions. The gem-dimethyl group at the 2-position may provide steric hindrance, influencing the approach of reagents to the pyran ring.

Advanced Applications in Chemical Science Excluding Clinical/medicinal

Building Blocks and Scaffolds in Complex Organic Synthesis

The pyrano[2,3-c]pyridine skeleton, particularly the 2,2-dimethyl substituted variant, serves as a valuable building block in organic synthesis. The fused ring system offers a rigid and pre-organized structure that can be strategically functionalized to create more complex molecular architectures. Pyran-2-one derivatives, which are related precursors, are widely utilized as platforms for producing a variety of commercially significant chemical intermediates. researchgate.net

The reactivity of the pyran and pyridine (B92270) rings allows for a diverse range of chemical transformations. For instance, the pyran ring can undergo ring-opening reactions when treated with various nucleophiles, leading to the formation of different heterocyclic systems. researchgate.net This reactivity makes pyranopyridines powerful starting materials for constructing a wide array of novel heterocyclic compounds.

Precursors for Aromatic Platform Synthesis

The 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine scaffold is a precursor for the synthesis of more complex polycyclic aromatic compounds (PAHs). rsc.orgnih.gov The development of efficient synthetic routes to construct PAHs with varied shapes, sizes, and edge topologies is a significant area of research. researchgate.net Methodologies such as palladium-catalyzed annulation reactions allow for the construction of PAHs from smaller aromatic fragments. nih.gov

In some synthetic strategies, pyran derivatives are converted into corresponding pyridine structures, demonstrating the utility of the pyran ring as a synthon for other aromatic systems. researchgate.net For example, the reaction of p-aroylacrylic acid with malononitrile (B47326) can yield either a 4H-pyran derivative or a pyridine derivative depending on the catalyst used (piperidine or ammonium (B1175870) acetate (B1210297), respectively). researchgate.net This transformative potential allows chemists to use the pyranopyridine core as a launchpad for assembling a variety of fused aromatic and heteroaromatic platforms.

Synthesis of Fused Pyrazolopyridines

A significant application of the pyrano[2,3-c]pyridine framework is in the synthesis of fused pyrazolopyridine derivatives. nih.govcolab.wsgoogle.commdpi.com These compounds are of interest due to their diverse chemical properties and applications. The synthesis often involves a multi-component reaction where a pyranopyrazole intermediate is formed and subsequently elaborated. ijcce.ac.ir

For example, a bifunctional pyrazolopyridine can be used as a key intermediate to prepare pyrazolo-pyrido-pyrimidine derivatives through reactions with reagents like formic acid or triethyl orthoformate followed by cyclization. researchgate.net Similarly, various pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction involving precursors like benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov The pyranopyrazole products of these reactions can then be subjected to further transformations, such as palladium-catalyzed coupling reactions, to introduce additional functional groups.

The general synthetic approach highlights the role of the pyranopyridine scaffold as a foundational element in constructing these more complex, fused heterocyclic systems.

Materials Science Applications (e.g., Photochromic Materials, Optoelectronic Devices)

The structural and electronic properties of the pyranopyridine nucleus make it a candidate for applications in materials science, particularly in the development of photochromic and optoelectronic materials. researchgate.netmdpi.com

Research on closely related pyrano[3,2-c]chromene derivatives, which share the pyran-fused aromatic core, has demonstrated their potential as efficient charge transport materials for n-type semiconductor devices. researchgate.net Density Functional Theory (DFT) studies on these compounds have shown that substituents on the aromatic core can systematically tune the optoelectronic properties, including electron affinity, ionization potential, and reorganization energies for charge transport. researchgate.net The thiophene, bromothiophene, and pyridine substituted derivatives, in particular, show reduced electron reorganization energy, which is beneficial for electron transfer in semiconductor applications. researchgate.net

Furthermore, pyrano[3,2-c]coumarin derivatives have been investigated for their photochromic properties. mdpi.com Certain compounds in this class exhibit a distinct color change upon UV irradiation. For instance, a derivative with an N,N-dimethylamino group showed a significant change in its UV-vis absorption spectrum upon irradiation. mdpi.com This photochromic behavior is linked to the reversible ring-opening and ring-closing of the pyran moiety. These findings suggest that the this compound scaffold could be similarly exploited to create novel photo-responsive materials.

Property Observation in Related Pyrano-Compounds Potential Application
Charge Transport Low electron reorganization energy in pyrano[3,2-c]chromene derivatives. researchgate.netn-type organic semiconductors, Organic Field-Effect Transistors (OFETs). researchgate.net
Photochromism Reversible color change upon UV irradiation in pyrano[3,2-c]coumarin derivatives. mdpi.comMolecular switches, data storage, smart windows.
Luminescence Blue or green emission from thermally stable pyranochromene derivatives. mdpi.comOrganic Light Emitting Diodes (OLEDs). mdpi.com

Role in Catalysis as Ligands or Organocatalysts

The pyridine nitrogen atom in the this compound structure possesses a lone pair of electrons, making it a potential Lewis base and a ligand for metal-catalyzed reactions. Pyridine and its derivatives are widely used as ligands in transition metal chemistry, forming complexes that catalyze a variety of organic transformations. youtube.comnih.gov These reactions include polymerizations, hydrogenation reactions, and hydroformylation reactions. youtube.com The electronic properties and steric bulk of the substituents on the pyridine ring can influence the catalytic activity of the resulting metal complex. nih.gov

In addition to serving as ligands, pyranopyridine-related structures are relevant in the field of organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions, offering advantages such as lower cost, stability, and reduced toxicity compared to metal catalysts. researchgate.net For example, L-proline, an amino acid, has been used as an enantioselective organocatalyst for the synthesis of pyrans and thiopyrans. mdpi.comyoutube.com The synthesis of 4H-pyrano[2,3-b]pyridine hybrid compounds has also been achieved using organocatalytic methods. researchgate.net Given these precedents, this compound could potentially act as an organocatalyst itself or be synthesized using organocatalytic methods.

Development of Agrochemicals (Non-biological Mechanism Focus)

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. nih.govcolab.wsmdpi.comyoutube.com The development of novel pyridine-based agrochemicals is an active area of research, often utilizing intermediate derivatization methods to discover and optimize lead compounds. nih.govyoutube.com

The mechanism of action for many of these agrochemicals involves the inhibition of specific enzymes essential for the survival of weeds or pests. For example, some pyridine-based herbicides act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme critical for chlorophyll (B73375) synthesis in plants. nih.gov Molecular docking studies have shown how these inhibitor molecules fit into the active site of the enzyme, competing with the natural substrate and ultimately leading to the death of the weed. nih.gov

The synthesis of new agrochemicals often involves building upon a core heterocyclic scaffold like pyranopyridine. By systematically modifying the substituents on the ring system, chemists can fine-tune the compound's activity and selectivity. The synthesis of these novel derivatives often employs modern synthetic methods, including ruthenium-catalyzed cascade reactions or palladium/copper dual metal-catalyzed reactions. nih.gov The this compound structure represents a potential starting point for the development of new agrochemicals with specific, non-biological mechanisms of action focused on enzyme inhibition.

Corrosion Inhibitors and Surface Chemistry Applications

Pyridine derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govresearchgate.net The inhibitory action stems from the ability of the organic molecule to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netyoutube.com

A study on 2,2′-Dithiobis(3-cyano-4,6-dimethylpyridine), a compound with a similar dimethylpyridine core, demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid. The inhibition efficiency was high and not adversely affected by increasing acid concentration or temperature. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance and understand the mechanism of these inhibitors. researchgate.net The data from these studies can determine whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). youtube.com The adsorption behavior often follows established models like the Langmuir adsorption isotherm. nih.gov

The table below summarizes the findings for a related dimethylpyridine corrosion inhibitor.

Parameter Finding for 2,2′-Dithiobis(3-cyano-4,6-dimethylpyridine)
Metal Mild Steel
Corrosive Medium 1–5M H₂SO₄
Inhibition Efficiency Excellent, not affected by acid concentration or temperature.
Mechanism Type Anodic inhibitor in 1M H₂SO₄; Mixed-type in 3M and 5M H₂SO₄.
Adsorption Isotherm Follows Temkin's adsorption isotherm.

These findings strongly suggest that this compound would also exhibit significant corrosion-inhibiting properties due to its structural similarities to proven pyridine-based inhibitors.

Future Research Directions and Challenges in the Chemistry of 2,2 Dimethyl 2h Pyrano 2,3 C Pyridine

The 2,2-dimethyl-2H-pyrano[2,3-c]pyridine scaffold, a key heterocyclic motif, continues to capture the attention of the scientific community. While significant strides have been made in understanding its synthesis and properties, numerous avenues for future research remain open, presenting both exciting opportunities and considerable challenges. The following sections outline key areas where future investigations could significantly advance the field.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-2H-pyrano[2,3-c]pyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Microwave-assisted synthesis is a common approach for pyrano[2,3-c]pyridine derivatives, offering improved regioselectivity and reduced reaction times. For example, substituted pyrano[2,3-c]pyridines can be synthesized via cyclocondensation of aldehydes with active methylene compounds under microwave irradiation (80–120°C, 10–30 min) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., piperidine), and stoichiometry. Traditional methods like reflux in acetic acid may also be used but often yield lower efficiency. Comparative studies suggest microwave methods enhance purity (≥95% by HPLC) and reduce by-products .

Q. How are pyrano[2,3-c]pyridine derivatives characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural elucidation relies on a combination of NMR (¹H, ¹³C, DEPT for substituent identification), FT-IR (C=O stretching at ~1650–1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). X-ray crystallography is preferred for absolute configuration determination, particularly for chiral centers. For example, the 2,2-dimethyl group in pyrano[2,3-c]pyridine derivatives shows distinct ¹H NMR signals at δ 1.4–1.6 ppm (singlet, 6H) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values).

Advanced Research Questions

Q. How do electronic effects of substituents influence the antioxidant and antimicrobial activities of this compound derivatives?

Methodological Answer: Antioxidant activity (via DPPH assay) is enhanced by electron-withdrawing groups (Cl, NO₂) at the pyridine ring, which stabilize radical intermediates. For instance, derivatives with NO₂ substituents exhibit IC₅₀ values as low as 223.2 µM, comparable to ascorbic acid . Conversely, antimicrobial activity (tested against Yersinia enterocolitica) is maximized by lipophilic groups (e.g., 5-hydroxymethyl-8-methyl) that enhance membrane penetration. Compound 2{3} showed MIC values of 25.0 µg/mL, attributed to its arylimino and carboxamide moieties . Researchers should cross-validate substituent effects using Hammett σ constants and molecular docking to reconcile divergent trends in bioactivity.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between in vitro and computational models for pyrano[2,3-c]pyridine derivatives?

Methodological Answer: Discrepancies often arise from solvation effects in computational models vs. experimental conditions. For example, MD simulations may overestimate the binding affinity of hydrophilic substituents due to implicit solvent models. To address this:

  • Use explicit solvent molecular dynamics (MD) with tools like GROMACS.
  • Validate docking results (AutoDock Vina) with experimental IC₅₀/MIC correlations.
  • Apply QSAR models incorporating descriptors like logP, polar surface area, and H-bond donors . For instance, a QSAR study on 28 derivatives revealed that ClogP > 2.5 correlates with improved antimicrobial activity (R² = 0.82) .

Q. How can researchers design pyrano[2,3-c]pyridine derivatives with dual antioxidant and antimicrobial functionalities without compromising pharmacokinetic properties?

Methodological Answer: Hybrid derivatives can be designed by introducing dual-functional groups :

  • Antioxidant : Electron-deficient rings (e.g., NO₂ at position 5) for radical scavenging.
  • Antimicrobial : Lipophilic side chains (e.g., 8-methyl) for membrane disruption. Pharmacokinetic optimization requires balancing logP (ideal range: 1.5–3.5) and reducing topological polar surface area (TPSA < 140 Ų) to enhance bioavailability. For example, compound 4p (IC₅₀ = 223.2 µM, MIC = 50.0 µg/mL) achieved this balance by combining a pyrano[2,3-c]pyridine core with a p-fluorophenyl group . In silico ADMET predictors (e.g., SwissADME) should guide lead optimization.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pyrano[2,3-c]pyridine bioactivity studies?

Methodological Answer:

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) with the Hill equation: E=Emax/(1+(EC50/[D])n)E = E_{\text{max}} / (1 + (\text{EC}_{50}/[D])^n), where nn = Hill slope.
  • Outlier handling : Apply Grubbs’ test (α = 0.05) for MIC/MBC datasets.
  • Multivariate analysis : PCA or PLS-DA to identify dominant factors in bioactivity (e.g., substituent electronegativity vs. lipophilicity) . For example, a PLS-DA model on 15 derivatives classified 92% of antimicrobial hits based on ClogP and HOMO-LUMO gaps .

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process control : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and in-situ FT-IR to detect intermediate formation.
  • Quality checks : Implement USP guidelines for HPLC purity thresholds (>98%).
  • Reproducibility : Use design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst load). A Central Composite Design (CCD) for microwave synthesis reduced yield variability from ±15% to ±5% .

Tables for Key Data

Table 1. Bioactivity of Selected this compound Derivatives

CompoundSubstituentsIC₅₀ (µM, DPPH)MIC (µg/mL, Yersinia)
4o5-NO₂, 8-CH₃252.52100.0
4p5-Cl, 8-CF₃223.2050.0
2{3}N2-arylimino, carboxamideN/A25.0
Data sourced from .

Table 2. Synthetic Optimization Parameters for Microwave-Assisted Synthesis

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Yield by 20%
SolventEthanol↑ Purity (95%)
Catalyst (piperidine)0.5–1.0 eq↓ By-products
Data sourced from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.